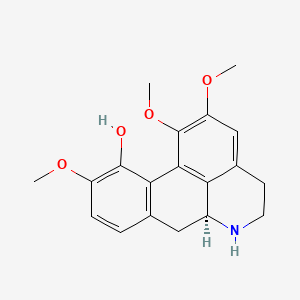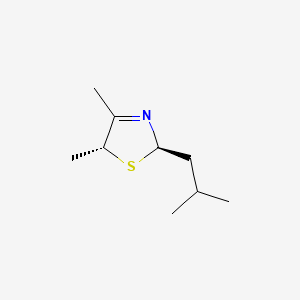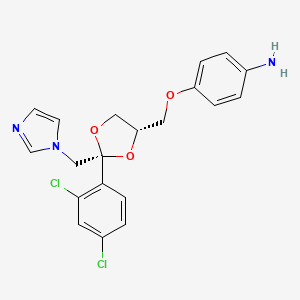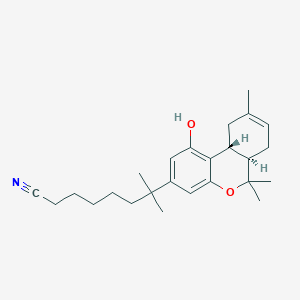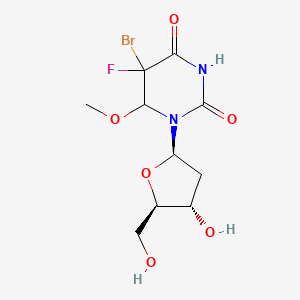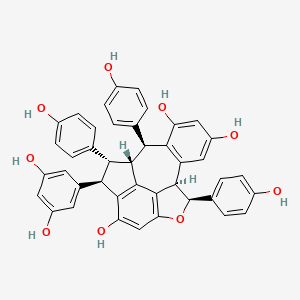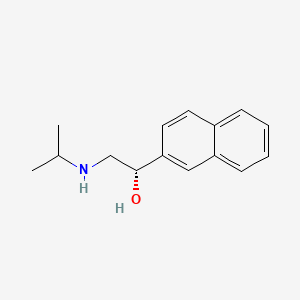
(+)-Pronethalol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Pronethalol: is a non-selective beta-adrenergic antagonist, also known as a beta-blocker. It was one of the first beta-blockers developed and was initially introduced as a potential treatment for cardiovascular diseases. due to its carcinogenicity in mice, it was never widely used and was eventually superseded by other beta-blockers such as propranolol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Pronethalol involves the reaction of 2-naphthol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield D-Pronethalol. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of D-Pronethalol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in research and development .
化学反应分析
Types of Reactions: D-Pronethalol undergoes various chemical reactions, including:
Oxidation: D-Pronethalol can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: D-Pronethalol can undergo substitution reactions, particularly at the naphthalene ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Chemistry: D-Pronethalol is used as a reference compound in the study of beta-adrenergic antagonists. It serves as a model compound for understanding the structure-activity relationships of beta-blockers .
Biology: In biological research, D-Pronethalol is used to study the effects of beta-adrenergic antagonists on cellular processes. It has been shown to inhibit the expression of certain genes, such as Sox2, in cell culture models .
Medicine: Although not used clinically due to its carcinogenicity, D-Pronethalol has been studied for its potential therapeutic effects in various animal models. It has shown promise in reversing ventricular arrhythmias and limiting the development of cerebral arteriovenous malformations .
Industry: In the pharmaceutical industry, D-Pronethalol is used as a reference standard for the development and testing of new beta-adrenergic antagonists. It is also used in the synthesis of related compounds for research purposes .
作用机制
D-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, D-Pronethalol reduces heart rate, myocardial contractility, and blood pressure. The molecular targets include both beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and the subsequent reduction in calcium ion influx into cells .
相似化合物的比较
Propranolol: Another non-selective beta-adrenergic antagonist, widely used in clinical practice.
Atenolol: A selective beta-1 adrenergic antagonist with fewer side effects compared to non-selective beta-blockers.
Metoprolol: A selective beta-1 adrenergic antagonist used for treating hypertension and angina
Comparison:
D-Pronethalol vs. Propranolol: Both are non-selective beta-blockers, but propranolol is more widely used due to its better safety profile.
D-Pronethalol vs. Atenolol: Atenolol is selective for beta-1 receptors, making it more suitable for patients with respiratory conditions, as it has fewer effects on beta-2 receptors in the lungs.
D-Pronethalol vs. Metoprolol: Metoprolol, like atenolol, is selective for beta-1 receptors and is preferred for patients with cardiovascular conditions due to its cardioselectivity.
属性
CAS 编号 |
325-17-7 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
InChI 键 |
HRSANNODOVBCST-OAHLLOKOSA-N |
手性 SMILES |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
规范 SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


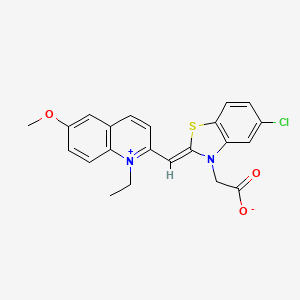
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
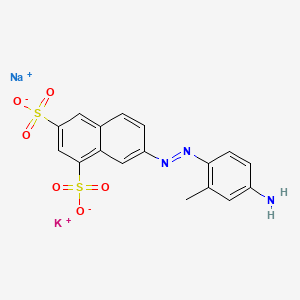
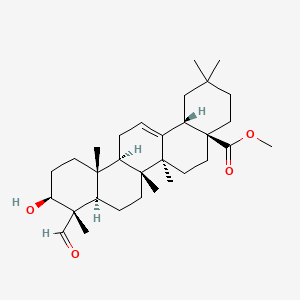
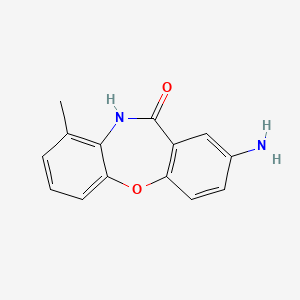
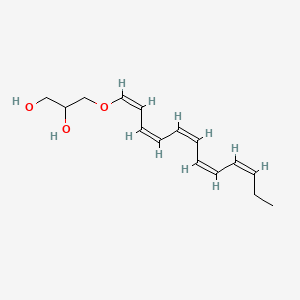
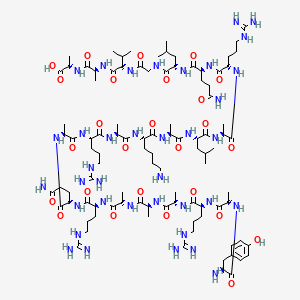
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
